molecular formula C22H15N3O4 B12206611 7-methoxy-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide

7-methoxy-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide

Cat. No.: B12206611
M. Wt: 385.4 g/mol
InChI Key: LZJDJFQGPNICOF-UHFFFAOYSA-N
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Description

7-methoxy-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide is a complex organic compound with a unique structure that combines benzofuran, benzoxazole, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactionsSpecific reagents and catalysts, such as sodium alkoxide solutions (e.g., sodium ethoxide or sodium methoxide), are often employed to facilitate these transformations .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane to ensure optimal reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

7-methoxy-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-methoxy-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through molecular docking studies and biochemical assays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-methoxy-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide apart is its unique combination of benzofuran, benzoxazole, and pyridine moieties. This structure provides a distinct set of chemical and biological properties, making it a versatile compound for various research and industrial applications .

Properties

Molecular Formula

C22H15N3O4

Molecular Weight

385.4 g/mol

IUPAC Name

7-methoxy-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H15N3O4/c1-27-18-4-2-3-14-11-19(28-20(14)18)21(26)24-15-5-6-17-16(12-15)25-22(29-17)13-7-9-23-10-8-13/h2-12H,1H3,(H,24,26)

InChI Key

LZJDJFQGPNICOF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC4=C(C=C3)OC(=N4)C5=CC=NC=C5

Origin of Product

United States

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